1H-Benzo[d]azepin-2(3H)-one
Overview
Description
1H-Benzo[d]azepin-2(3H)-one is a heterocyclic compound that features a seven-membered ring containing nitrogen. This compound is of significant interest due to its diverse pharmacological properties and potential applications in medicinal chemistry. The structure of this compound includes a benzene ring fused to an azepine ring, which is a seven-membered ring with one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzo[d]azepin-2(3H)-one can be synthesized through various methods. One common approach involves the cyclization of o-aminobenzophenones with appropriate reagents. For instance, the reaction of o-aminobenzophenone with acetic anhydride under reflux conditions can yield this compound. Another method involves the use of palladium-catalyzed cyclization reactions, which offer a more efficient and selective route to the compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzo[d]azepin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1H-Benzo[d]azepin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: this compound derivatives are explored for their potential as therapeutic agents in the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1H-Benzo[d]azepin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, certain derivatives of this compound have been shown to inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
1H-Benzo[d]azepin-2(3H)-one can be compared with other similar compounds, such as:
1,3-Dihydro-2H-benzo[d]azepin-2-ones: These compounds share a similar core structure but differ in their substitution patterns and functional groups.
Benzodiazepines: While benzodiazepines have a different ring structure, they share some pharmacological properties with this compound derivatives.
Benzimidazoles: These compounds have a fused benzene and imidazole ring system and exhibit different biological activities compared to this compound.
The uniqueness of this compound lies in its specific ring structure and the diverse range of chemical reactions it can undergo, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
1,3-dihydro-3-benzazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-10-7-9-4-2-1-3-8(9)5-6-11-10/h1-6H,7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYVQJOTPXVUIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C=CNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400942 | |
Record name | 1H-Benzo[d]azepin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19301-09-8 | |
Record name | 1H-Benzo[d]azepin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1H-Benzo[d]azepin-2(3H)-one derivatives interesting in the context of inflammation?
A1: Research suggests that this compound derivatives can act as inhibitors of PDE4B []. PDE4B, or Phosphodiesterase 4B, is an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4B, these compounds could potentially increase cAMP levels, which in turn can exert anti-inflammatory effects. This mechanism makes them promising candidates for developing new anti-inflammatory therapies.
Q2: How accessible is the synthesis of these this compound derivatives?
A2: The research highlights a relatively straightforward and efficient synthetic route for these compounds. The described method utilizes a palladium-catalyzed reaction, which proceeds with high regioselectivity, offering a general approach to producing a variety of 4,5-disubstituted 7-membered N/O-heterocycles, including the 1H-Benzo[d]azepin-2(3H)-ones []. This synthetic accessibility makes them attractive for further exploration and development as potential drug candidates.
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